molecular formula C10H13ClIN B2388064 N-Cyclobutyl-2-iodoaniline;hydrochloride CAS No. 2378501-91-6

N-Cyclobutyl-2-iodoaniline;hydrochloride

Cat. No.: B2388064
CAS No.: 2378501-91-6
M. Wt: 309.58
InChI Key: LSWSIMSKMCOJFL-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-iodoaniline hydrochloride is an aromatic amine hydrochloride salt characterized by a cyclobutyl group attached to the nitrogen atom of a 2-iodoaniline backbone. The molecular formula of the free base is C₁₀H₁₂IN, with a molecular weight of 273.11 g/mol .

The hydrochloride salt form enhances stability and solubility in polar solvents, a common trait among amine hydrochlorides .

Properties

IUPAC Name

N-cyclobutyl-2-iodoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWSIMSKMCOJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-2-iodoaniline;hydrochloride typically involves the iodination of N-cyclobutylaniline. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The resulting iodinated product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-2-iodoaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of cyclobutylamines.

Scientific Research Applications

N-Cyclobutyl-2-iodoaniline;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-2-iodoaniline;hydrochloride involves its interaction with specific molecular targets. The iodine atom plays a crucial role in facilitating various chemical reactions, while the cyclobutyl group influences the compound’s reactivity and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Halogenated Aromatic Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
N-Cyclobutyl-2-iodoaniline HCl C₁₀H₁₂IN·HCl ~309.57 Iodine (ortho), Cyclobutyl Cross-coupling, Ligand design
2-Chloro-N,N-dimethylethanamine HCl C₄H₁₀ClN·HCl 130.04 Chlorine (terminal), Dimethylamino Alkylating agent, Intermediate
Pararosaniline HCl C₁₉H₁₈N₃·HCl 323.83 Triarylmethane dye Histological staining


Key Differences :

  • Reactivity : The iodine substituent in N-Cyclobutyl-2-iodoaniline HCl enhances its utility in metal-catalyzed coupling reactions compared to chloro analogs like 2-Chloro-N,N-dimethylethanamine HCl, which are more reactive in nucleophilic substitutions .

Cyclic Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Cyclic Structure Applications
Cyclopentanamine, N-(2-methoxyethyl)-, HCl C₈H₁₈ClNO 203.69 Cyclopentane Pharmaceutical intermediates
Cyclohexylamine, n-sec-butyl-, HCl C₁₀H₂₂ClN 191.74 Cyclohexane Corrosion inhibitors

Key Differences :

  • Ring Strain : The cyclobutyl group in the target compound introduces higher ring strain (90° bond angles) compared to cyclohexane (120°) or cyclopentane (108°), influencing conformational stability and reactivity .
  • Solubility: The iodine substituent in N-Cyclobutyl-2-iodoaniline HCl likely reduces aqueous solubility compared to non-halogenated cyclic amines, which are more hydrophilic .

Pharmacological Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Class Key Functional Groups
Famotidine HCl C₈H₁₅N₇O₂S·HCl 396.87 H₂ antagonist Thiazole, Guanidine
Amitriptyline HCl C₂₀H₂₃N·HCl 313.87 Tricyclic antidepressant Dibenzocycloheptene



Key Differences :

  • Structural Complexity : Pharmacological hydrochlorides like famotidine and amitriptyline feature heterocyclic or polycyclic frameworks, contrasting with the simpler aromatic/cyclobutyl design of N-Cyclobutyl-2-iodoaniline HCl .
  • Biological Activity : The target compound lacks evident pharmacological data in the provided evidence, suggesting its primary use as a synthetic intermediate rather than a drug candidate .

Research Findings and Data Gaps

  • Synthetic Utility : The iodine atom in N-Cyclobutyl-2-iodoaniline HCl positions it as a valuable substrate for palladium-catalyzed cross-coupling, though direct experimental data on reaction yields or conditions are absent in the evidence .
  • Stability : Amine hydrochlorides generally exhibit improved shelf life over free bases, but the steric bulk of the cyclobutyl group may influence degradation kinetics compared to less hindered analogs .

Biological Activity

N-Cyclobutyl-2-iodoaniline;hydrochloride is a compound of interest in various biological and chemical research applications. Its biological activity is primarily linked to its interactions with enzymes, receptors, and its potential therapeutic uses. This article explores the compound's mechanisms of action, relevant case studies, and research findings.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, thereby influencing their catalytic activities. For instance, it has been reported to modulate enzyme function in biochemical assays, which are crucial for studying metabolic pathways.
  • Receptor Modulation : It interacts with cellular receptors, potentially affecting signal transduction pathways. This interaction may lead to alterations in cellular responses, making it a candidate for therapeutic applications.
  • Gene Expression Alteration : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, which is vital for understanding its role in cellular processes.

Case Studies

  • Inhibition of Cancer Cell Growth : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. It was observed that the compound induced apoptosis in triple-negative breast cancer cells more effectively than in normal cells, suggesting a selective action against malignant cells .
  • Protein Binding Studies : Isothermal calorimetric binding studies indicated that this compound binds to specific protein targets with high affinity (KD values around 2 nM). This binding affinity suggests its potential as a lead compound for developing inhibitors targeting protein-protein interactions involved in disease mechanisms .
  • UV Protection Mechanism : The compound has been shown to reduce cyclobutane pyrimidine dimers (CPDs) formation in DNA when applied topically in vitro. This property indicates its potential use in protecting against UV-induced DNA damage, which is relevant for skin cancer prevention .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionActs as an inhibitor/activator affecting enzyme activity
Receptor ModulationInfluences signal transduction pathways
Gene ExpressionAlters expression via transcription factor interactions
Cancer Cell CytotoxicityInduces apoptosis in cancer cell lines
Protein BindingHigh-affinity binding to specific proteins
UV-Induced DNA Damage ReductionReduces CPD formation in skin cells

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